molecular formula C16H14ClN3O2 B2409727 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1436085-66-3

5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2409727
CAS RN: 1436085-66-3
M. Wt: 315.76
InChI Key: AAJKZMKDGHZATG-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-carbonyl chloride is a chemical compound used in various scientific and industrial applications . It can be used to prepare insecticides .


Synthesis Analysis

The synthesis of 2-Chloropyridine-4-carbonyl chloride involves the reaction with N-ethyl-N,N-diisopropylamine in 1,2-dichloro-ethane at 0 - 95℃ for 2 hours .


Molecular Structure Analysis

The molecular formula of 2-Chloropyridine-4-carbonyl chloride is C6H3Cl2NO . The SMILES string representation is ClC(=O)c1ccnc(Cl)c1 .


Physical And Chemical Properties Analysis

2-Chloropyridine-4-carbonyl chloride is a liquid with a density of 1.418 g/mL at 25 °C . Its boiling point is 144-148 °C/10 mmHg .

Scientific Research Applications

Pharmacological Activity Studies

Some compounds, similar in structure to 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, have been explored for their pharmacological activities. These studies aimed to understand the biological impacts of structural modifications, such as the introduction of chlorine on the pyridine nucleus and replacement of pyridinic with a benzenic ring, on their pharmacological properties, including exploratory activity, motor coordination, spontaneous activity, and analgesic activity (Satta, Piu, & Savelli, 1991).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related compounds and their intermediates, showcasing the importance of structural analysis and optimization in developing pharmaceuticals. For instance, a study on the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, provided insights into optimizing conditions for condensation, methylation, hydrogenolysis, and cyclization processes (Xiu-lan, 2009).

Medicinal Chemistry and Drug Design

The synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including derivatives of 1,5-benzodiazepines, have been investigated for their potential use in medicinal chemistry, highlighting the versatility of benzodiazepine scaffolds in drug design and the search for new therapeutic agents (Abdelghani, Said, Assy, & Hamid, 2017).

Advanced Synthetic Techniques

The development of novel synthetic approaches, such as microwave-assisted synthesis of 5-carboxamido substituted analogues of 1,4-benzodiazepin-2-one, demonstrates the ongoing innovation in chemistry to improve the efficiency and effectiveness of synthesizing complex molecules of medicinal interest (Sharma, Kaur, Sirohi, & Kishore, 2013).

Molecular Structure Analysis

Studies on the molecular structure, such as conformation analysis of benzodiazepine derivatives in solution, provide valuable insights into the molecular dynamics and potential interactions with biological targets, essential for drug development (Sunjic, Lisini, Sega, Kovač, Kajfez, & Ruscic, 1979).

properties

IUPAC Name

5-(2-chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10-9-20(16(22)11-6-7-18-14(17)8-11)13-5-3-2-4-12(13)19-15(10)21/h2-8,10H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJKZMKDGHZATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

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